molecular formula C21H21FN4O4 B2510707 N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1235056-38-8

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2510707
CAS RN: 1235056-38-8
M. Wt: 412.421
InChI Key: MSCVGKGSRRMNCM-UHFFFAOYSA-N
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Description

The compound "N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide" is a novel synthetic molecule that appears to be related to a class of compounds with potential antimicrobial properties. The structure of this compound suggests that it contains several functional groups, including a fluorophenyl group, a piperidine ring, and an isoxazole ring, which are common in medicinal chemistry for their biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic chemical precursors. For instance, derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained by condensation reactions, and similar synthetic pathways could be hypothesized for the compound . The synthesis of related piperazine derivatives also involves cyclization and Mannich reactions, which could be relevant for the synthesis of the target compound . Additionally, the synthesis of N-aryl piperazine derivatives includes cyclization and palladium-catalyzed cross-coupling reactions, which might be adapted for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular architecture. For example, the IR spectrum would show characteristic absorptions for carbonyl groups and aromatic rings, while the NMR spectrum would provide details about the chemical environment of hydrogen atoms within the molecule .

Chemical Reactions Analysis

The compound's functional groups suggest that it could participate in various chemical reactions. The amide bond could be involved in hydrolysis reactions under certain conditions, while the isoxazole ring might undergo nucleophilic attacks at the 3-carboxamide position. The presence of a fluorine atom on the phenyl ring could influence the reactivity of the compound, potentially making it a candidate for further functionalization through substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of both polar (amide, isoxazole) and nonpolar (fluorophenyl, piperidine) regions in the molecule suggests that it could have moderate solubility in a range of solvents. The compound's stability would need to be assessed under various conditions, including temperature, pH, and exposure to light, to determine its suitability for use as a pharmaceutical agent .

Scientific Research Applications

Neuroinflammation Imaging

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide shows promise as a radioligand for imaging colony-stimulating factor 1 receptor (CSF1R), an emerging target in neuroinflammation imaging. This has implications for neurodegenerative diseases such as Alzheimer's disease (Lee et al., 2022).

Antipsychotic Potential

Certain derivatives of this compound have been evaluated for their potential as antipsychotic agents. These derivatives demonstrate affinity for dopamine and serotonin receptors, indicative of potential use in treating psychiatric disorders (Raviña et al., 2000).

Antidepressant and Antianxiety Effects

A series of derivatives of this compound have shown significant antidepressant and antianxiety activities in animal models, suggesting their potential therapeutic use in mood disorders (Kumar et al., 2017).

Antimicrobial Properties

The furan ring-containing ligands, like those in this compound, have been investigated for their antimicrobial properties, demonstrating effectiveness against human pathogenic bacteria (Patel, 2020).

properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4/c22-15-3-5-16(6-4-15)24-21(28)26-9-7-14(8-10-26)13-23-20(27)17-12-19(30-25-17)18-2-1-11-29-18/h1-6,11-12,14H,7-10,13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCVGKGSRRMNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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